Cas no 1213093-30-1 (5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine)

5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine is a chiral pyridine derivative featuring a fluorinated methoxy-substituted aromatic ring and a stereospecific pyrrolidine moiety. Its structural complexity and defined stereochemistry make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting CNS disorders or enzyme modulation. The fluorine substituent enhances metabolic stability and binding affinity, while the (2R)-pyrrolidine group contributes to conformational rigidity and chiral specificity. This compound is suited for asymmetric synthesis and structure-activity relationship studies, offering precise control over molecular interactions. High purity and well-characterized stereochemistry ensure reproducibility in research and development applications.
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine structure
1213093-30-1 structure
商品名:5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
CAS番号:1213093-30-1
MF:C10H13FN2O
メガワット:196.221425771713
MDL:MFCD11863998
CID:4673068
PubChem ID:66847680

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine 化学的及び物理的性質

名前と識別子

    • (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
    • IYJLJHGSNXDVPN-SECBINFHSA-N
    • 5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
    • 1213093-30-1
    • SCHEMBL945109
    • (R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine
    • 3-((2R)PYRROLIDIN-2-YL)-5-FLUORO-2-METHOXYPYRIDINE
    • DB-139776
    • N14329
    • MDL: MFCD11863998
    • インチ: 1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1
    • InChIKey: IYJLJHGSNXDVPN-SECBINFHSA-N
    • ほほえんだ: FC1=CN=C(C(=C1)[C@H]1CCCN1)OC

計算された属性

  • せいみつぶんしりょう: 196.10119120g/mol
  • どういたいしつりょう: 196.10119120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.2
  • 疎水性パラメータ計算基準値(XlogP): 1.1

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY250068-1g
(R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine
1213093-30-1 ≥95%
1g
¥6400.0 2023-09-15
TRC
F592253-250mg
5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
1213093-30-1
250mg
$207.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96676-1G
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
1213093-30-1 95%
1g
¥ 5,002.00 2023-04-05
eNovation Chemicals LLC
D919542-1g
(R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine
1213093-30-1 95%
1g
$825 2025-02-18
TRC
F592253-2.5g
5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
1213093-30-1
2.5g
$ 1200.00 2023-09-07
eNovation Chemicals LLC
D919542-1g
(R)-5-Fluoro-2-methoxy-3-(2-pyrrolidinyl)pyridine
1213093-30-1 95%
1g
$825 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96676-250MG
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
1213093-30-1 95%
250MG
¥ 2,006.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96676-10G
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
1213093-30-1 95%
10g
¥ 25,014.00 2023-04-05
Ambeed
A255045-1g
(R)-5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine
1213093-30-1 98%
1g
$946.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96676-100MG
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
1213093-30-1 95%
100MG
¥ 1,254.00 2023-04-05

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine 関連文献

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridineに関する追加情報

5-Fluoro-2-Methoxy-3-[(2R)-Pyrrolidin-2-Yl]Pyridine: A Comprehensive Overview

5-Fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine is a compound with the CAS registry number 1213093-30-1, which has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery and material science.

The molecular structure of 5-fluoro-2-methoxy-3-pyrrolidinylpyridine is characterized by a pyridine ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and a (2R)-pyrrolidinyl group at position 3. The stereochemistry at the pyrrolidine ring is crucial, as it can significantly influence the compound's physical properties, biological activity, and pharmacokinetics. Recent studies have highlighted the importance of stereochemistry in determining the efficacy and selectivity of such compounds in therapeutic applications.

One of the key areas of research involving 5-fluoro-2-methoxy-3-pyrrolidinylpyridine is its potential as a lead compound in drug development. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. The presence of electron-withdrawing groups like fluorine and methoxy substituents enhances the compound's ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition in biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 5-fluoro-2-methoxy-3-pyrrolidinylpyridine with various protein targets. For instance, molecular docking studies have revealed that this compound exhibits promising binding interactions with kinases and G-protein coupled receptors (GPCRs), making it a potential candidate for treating conditions such as cancer, inflammation, and neurodegenerative diseases.

In addition to its therapeutic potential, 5-fluoro-2-methoxy-3-pyrrolidinylpyridine has been explored for its role in chemical synthesis as an intermediate in the construction of more complex molecules. Its pyrrolidine moiety serves as a versatile building block for constructing bioactive compounds with improved pharmacokinetic profiles. Researchers have also investigated its reactivity under various reaction conditions, uncovering novel synthetic pathways that could be valuable in organic synthesis.

The synthesis of 5-fluoro-2-methoxy-3-pyrrolidinylpyridine typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methodologies. Key steps often include Friedel-Crafts alkylation or acylation, followed by substitution reactions to introduce the desired substituents. The stereochemical control during the formation of the pyrrolidine ring is particularly challenging but essential for obtaining the desired enantiomeric excess.

From an analytical standpoint, 5-fluoro-2-methoxy-3-pyrrolidinylpyridine has been characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry. These analyses provide critical insights into the compound's purity, stability, and structural integrity, which are vital for both academic research and industrial applications.

Looking ahead, ongoing research on 5-fluoro-2-methoxy-3-pyrrolidinylpyridine is focused on optimizing its bioavailability and minimizing potential off-target effects. Preclinical studies are being conducted to evaluate its toxicity profile, pharmacokinetics, and efficacy in animal models of disease. Furthermore, collaborative efforts between chemists and biologists are paving the way for the discovery of novel analogs that could enhance the therapeutic index of this compound.

In conclusion, 5-fluoro-2-methoxy-3-pyrrolidinylpyridine (CAS No: 1213093-30) represents a promising molecule with multifaceted applications in chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic and computational methods, positions it as a valuable tool for advancing drug discovery and chemical innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1213093-30-1)5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine
A1014877
清らかである:99%
はかる:1g
価格 ($):851.0